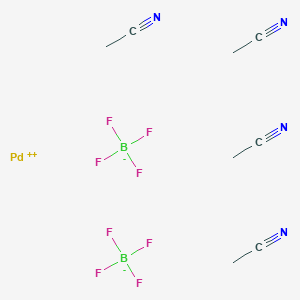

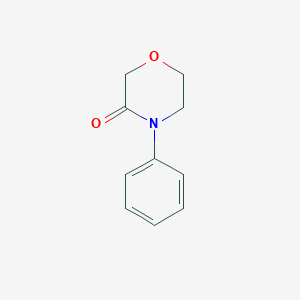

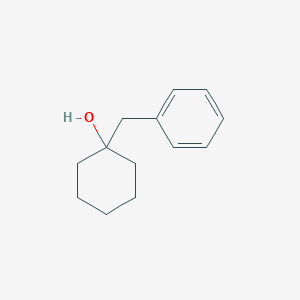

![molecular formula C6H2ClF3N4 B155016 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1780-80-9](/img/structure/B155016.png)

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

説明

4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and chemical versatility. These compounds have a unique ring structure that allows them to interact with various biological targets, making them potential candidates for therapeutic applications10.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves regiospecific cyclization reactions. For instance, the synthesis of trifluoro[chloro]methylated 2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, selective synthesis methods have been developed to obtain 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines using 4,6-dichloropyrimidine-5-carboxaldehyde and various hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of substituents on the pyrazolo[3,4-d]pyrimidine scaffold, which can significantly influence their biological activity. For example, the introduction of a trifluoromethyl group at the C-6 position and a chloro group at the C-4 position can lead to compounds with potential pharmacological properties . The structural assignment of these compounds is typically confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, which can be used to synthesize functionally disubstituted derivatives. For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product . These reactions are crucial for the development of compounds with desired pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and reactivity, are important for their application in medicinal chemistry. The chemical versatility of these compounds allows for the synthesis of a wide range of derivatives with varying properties. However, some pyrazolo[3,4-d]pyrimidines may have undesirable characteristics like scarce solubility, which can be addressed through the use of novel administration tools such as nanomaterials and functionalized liposomes10.

科学的研究の応用

-

Agrochemicals

- Summary of the application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests .

- Results or outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

-

Pharmaceuticals

-

Analgesics

- Summary of the application : Some derivatives of trifluoromethyl-substituted pyridine have been synthesized for their potential analgesic (pain-relieving) properties .

- Methods of application : The hot plate methodology was utilized to investigate the analgesic potential of the synthesized derivatives .

-

Interfacial Interactions of Pyrimidines

- Summary of the application : “4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

-

Functional Materials

-

Pesticides

-

Analgesics

特性

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVBXKAXKSWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288047 | |

| Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

1780-80-9 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

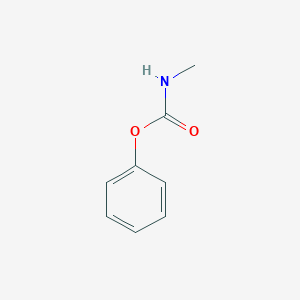

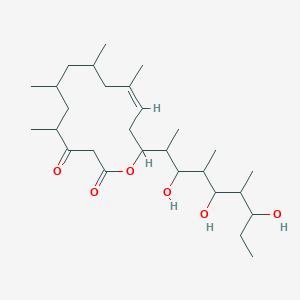

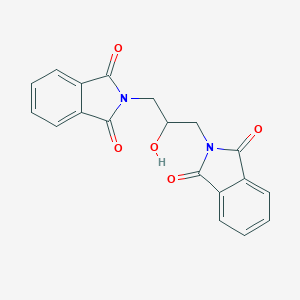

![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)

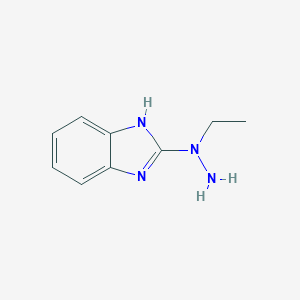

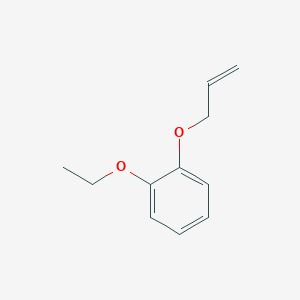

![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)